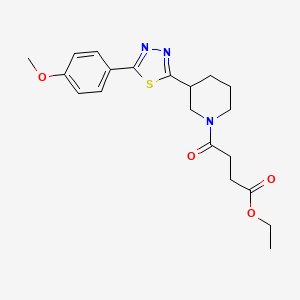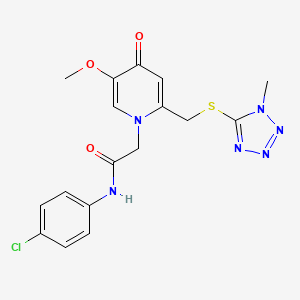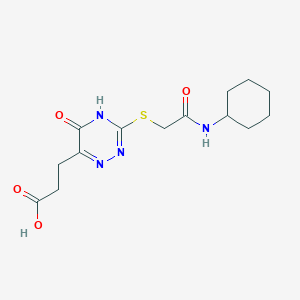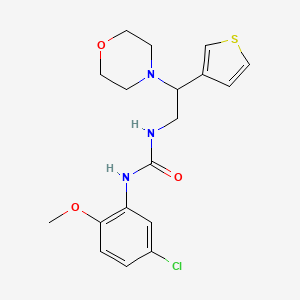![molecular formula C13H12N2O3S B2457441 5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(dimethylamino)-1,3-thiazol-4(5H)-one CAS No. 866154-20-3](/img/structure/B2457441.png)
5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(dimethylamino)-1,3-thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(dimethylamino)-1,3-thiazol-4(5H)-one, also known as 5-benzodioxole-2-dimethylamino-1,3-thiazole (BDT), is a heterocyclic compound that has recently been studied for its potential applications in scientific research. BDT is a small molecule with a molecular weight of 207.26 g/mol, and is composed of an aromatic ring and a thiazole ring connected by a double bond. BDT is a highly polar compound with a very low solubility in organic solvents, making it difficult to use in laboratory experiments. Despite this, BDT has been studied for its potential applications in synthesis, drug design, and scientific research.
Scientific Research Applications
BDT has been studied for its potential applications in scientific research. BDT has been used in the synthesis of a variety of compounds, including peptides, peptidomimetics, and heterocyclic compounds. BDT has also been used in the synthesis of drugs, such as antifungal agents and anti-inflammatory drugs. BDT has also been used in the synthesis of polymers, as well as in the development of new materials with improved properties. Additionally, BDT has been used in the synthesis of fluorescent probes, which can be used to detect and quantify proteins in living cells.
Mechanism of Action
Target of Action
It is known that similar compounds, such as 1-benzo[1,3]dioxol-5-yl-indoles, have shown activity against various cancer cell lines .
Mode of Action
Related compounds have been found to interact with microtubules and their component protein, tubulin . Microtubule-targeting agents can cause mitotic blockade and cell apoptosis by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Biochemical Pathways
It is known that microtubule-targeting agents can affect the cell cycle, particularly the mitotic phase .
Result of Action
Related compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Advantages and Limitations for Lab Experiments
The main advantage of using BDT in laboratory experiments is its high solubility in organic solvents, which makes it easier to use in a variety of experiments. Additionally, BDT is a highly polar compound, which makes it easier to detect and quantify in a variety of assays. However, BDT is not very stable in aqueous solutions, which can limit its use in certain experiments. Additionally, BDT can be toxic to some cell types, which can limit its use in certain experiments.
Future Directions
There are a variety of potential future directions for the use of BDT in scientific research. BDT could be used to develop new drugs, as well as to improve the efficacy of existing drugs. BDT could also be used to develop new materials with improved properties, such as improved biocompatibility or improved solubility. Additionally, BDT could be used to develop new fluorescent probes for the detection and quantification of proteins in living cells. Finally, BDT could be used to develop new methods for the synthesis of a variety of compounds, including peptides, peptidomimetics, and heterocyclic compounds.
Synthesis Methods
BDT can be synthesized in a few different ways. The most common method is to react a benzodioxole with a dimethylamino-1,3-thiazole in the presence of a suitable catalyst, such as palladium on carbon or copper chromite. This reaction is typically carried out in an aqueous solution at a temperature of around 100°C. Another method involves the use of a Grignard reagent to react with a dimethylamino-1,3-thiazole in the presence of a suitable catalyst. This reaction can be carried out in an inert atmosphere at room temperature.
Properties
IUPAC Name |
(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2-(dimethylamino)-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c1-15(2)13-14-12(16)11(19-13)6-8-3-4-9-10(5-8)18-7-17-9/h3-6H,7H2,1-2H3/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHKHXZSUJGOQR-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=O)C(=CC2=CC3=C(C=C2)OCO3)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC(=O)/C(=C\C2=CC3=C(C=C2)OCO3)/S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(E)-but-2-enyl]-8-(3,5-dimethylpyrazol-1-yl)-3,7-dimethylpurine-2,6-dione](/img/structure/B2457358.png)




![Methyl 2-[6-acetamido-2-(3-phenylpropanoylimino)-1,3-benzothiazol-3-yl]acetate](/img/structure/B2457366.png)


![2,5-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide](/img/structure/B2457373.png)

![1-[(3-bromophenyl)carbonyl]-3-(6-chloropyridazin-3-yl)-1H-indole; acetonitrile](/img/structure/B2457375.png)

![1-(4-Ethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2457378.png)

